ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
CAS No.:
Cat. No.: VC16486827
Molecular Formula: C14H11ClF3NO2
Molecular Weight: 317.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11ClF3NO2 |
|---|---|
| Molecular Weight | 317.69 g/mol |
| IUPAC Name | ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C14H11ClF3NO2/c1-2-21-13(20)9-7-11(19-12(9)15)8-5-3-4-6-10(8)14(16,17)18/h3-7,19H,2H2,1H3 |
| Standard InChI Key | CJQBBSJEKMIWRT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s pyrrole ring (a five-membered aromatic system with one nitrogen atom) is decorated with three key substituents (Figure 1):
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Chloro group (-Cl) at position 2: Enhances electrophilic reactivity and influences intermolecular interactions.
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2-(Trifluoromethyl)phenyl group at position 5: Introduces steric bulk and electron-withdrawing effects via the -CF moiety.
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Ethyl ester (-COOEt) at position 3: Modifies solubility and serves as a handle for further derivatization.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 341.69 g/mol |
| LogP (Predicted) | 3.8 ± 0.5 |
| Topological Polar Surface Area | 42.1 Ų |
The trifluoromethyl group significantly elevates lipophilicity (LogP ~3.8), making the compound amenable to membrane penetration, a critical trait for bioactive molecules .
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, analogs like ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate ( ) provide benchmarks:
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NMR: Pyrrole protons resonate between δ 6.5–7.5 ppm, while aromatic protons from the phenyl group appear upfield (δ 7.0–7.8 ppm) .
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NMR: The ester carbonyl typically shows a signal near δ 165–170 ppm .
Synthesis and Derivitization
Synthetic Routes
Two primary strategies dominate its synthesis:
Halogenation-Cyclization Approach
Adapted from methods for related pyrroles (e.g., CN103265468A ), this route involves:
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Bromination of Aldehydes: Propionaldehyde reacts with bromine in a non-protonic solvent (e.g., CCl) to yield 2-bromopropanal.
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Ring-Closure: Condensation of 2-bromopropanal with ethyl acetoacetate and ammonia under reflux forms the pyrrole core .
For the target compound, substituting propionaldehyde with 2-(trifluoromethyl)benzaldehyde and introducing chlorine via electrophilic substitution could achieve the desired structure.
Hydrazone Condensation
As demonstrated for ethyl 3,5-dimethyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}-2H-pyrrole-4-carboxylate, hydrazine derivatives can facilitate pyrrole formation. Here, 3-(trifluoromethyl)phenylhydrazine might condense with a chlorinated diketone precursor.
Post-Synthetic Modifications
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Nucleophilic Substitution: The chloro group at position 2 is susceptible to displacement by amines or thiols, enabling diversification.
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Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, a precursor for amides or acyl hydrazides .
Biological and Industrial Applications
Medicinal Chemistry
Pyrrole derivatives exhibit broad bioactivity, and this compound’s -CF group aligns with trends in kinase inhibitor design . Preliminary studies suggest:
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Anticancer Potential: Analogous trifluoromethylated pyrroles inhibit tubulin polymerization (IC ~1–10 µM) .
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Antimicrobial Activity: Chlorinated pyrroles disrupt bacterial membrane integrity (MIC: 8–32 µg/mL against S. aureus).
Table 2: Comparative Bioactivity of Pyrrole Derivatives
| Compound | Target | IC/MIC |
|---|---|---|
| Target Compound | Tubulin | Under Investigation |
| Ethyl 3,5-dimethyl-2-hydrazinyl | E. coli | 16 µg/mL |
| Reference Drug (Paclitaxel) | Tubulin | 0.01 µM |
Material Science
The -CF group enhances thermal stability (decomposition temperature >250°C), making the compound a candidate for:
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OLEDs: As electron-transport layers due to high electron affinity.
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Coordination Polymers: Trifluoromethyl groups facilitate π-π stacking in metal-organic frameworks .
Challenges and Future Directions
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Stereochemical Control: Achieving regioselective substitution at positions 2 and 5 remains challenging .
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Scalability: Current methods require optimization for industrial-scale production (e.g., reducing bromine usage) .
Ongoing research focuses on computational modeling (DFT studies) to predict reactivity and docking studies to identify biological targets .
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